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Introduction
Iron-rhodium (FeRh) in its chemically ordered CsCl (B2) structure is a material of significant

interest due to its unique first-order metamagnetic phase transition from an antiferromagnetic

(AF) ground state to a ferromagnetic (FM) state upon heating to around 350-400 K.[1][2][3] This

transition is accompanied by a ~1% volume expansion, a large change in entropy, and a

significant drop in electrical resistivity.[1][2] These properties make FeRh a promising candidate

for applications in heat-assisted magnetic recording (HAMR), spintronic devices, and magnetic

refrigeration.[2]

The Hall effect is a powerful, non-destructive technique used to determine fundamental

electronic transport properties of a material, such as carrier type (electron or hole), carrier

density, and mobility.[4] In magnetic materials like FeRh, the Hall resistivity (ρ_xy) is composed

of two main parts: the ordinary Hall effect (OHE), which is proportional to the external magnetic

field, and the anomalous Hall effect (AHE), which is proportional to the material's

magnetization.[5][6] In some cases, a third component, the topological Hall effect (THE), can

arise from noncollinear spin textures.[5][7][8]

This application note provides a detailed protocol for the Hall-effect characterization of FeRh

epilayers, focusing on probing the dramatic changes in electronic properties across the AF-FM

phase transition.
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Key Concepts: The Hall Effect in FeRh
The total measured Hall resistivity (ρ_xy) in a magnetic material can be expressed as:

ρ_xy = ρ_OHE + ρ_AHE + ρ_THE[5]

Ordinary Hall Effect (OHE): This is the conventional Hall effect present in all conductors, arising

from the Lorentz force on charge carriers. It is linearly proportional to the applied magnetic field

B.

ρ_OHE = R_H * B where R_H is the Ordinary Hall Coefficient. R_H is inversely proportional

to the charge carrier density (n):

n = 1 / (e * R_H) where e is the elementary charge. The sign of R_H indicates the type of

charge carrier (positive for holes, negative for electrons).[4]

Anomalous Hall Effect (AHE): The AHE is a signature of ferromagnetic materials and arises

from mechanisms linked to the material's internal magnetization (M), such as intrinsic Berry

curvature effects and extrinsic skew scattering or side-jump mechanisms.[6]

ρ_AHE = R_A * μ₀ * M where R_A is the Anomalous Hall Coefficient and μ₀ is the vacuum

permeability. In the AF state of FeRh, the AHE is suppressed due to the vanishingly small net

magnetization.[6] However, it becomes prominent in the FM state.[1][2] A sign change in the

AHE signal is often observed as FeRh transitions between its AF and FM states.[9][10]

Topological Hall Effect (THE): The THE is an additional contribution observed in materials with

non-trivial, non-coplanar magnetic structures, such as skyrmions.[7] It has been reported in the

AF phase of FeRh films, suggesting the emergence of a noncollinear spin texture.[7][8]

The metamagnetic transition in FeRh involves a significant reconstruction of the electronic

band structure, which is reflected as a large change in the carrier density.[1][3] Hall-effect

measurements are therefore crucial for quantifying this change and understanding the

electronic origins of the phase transition.[1][11]

Experimental Protocols
Protocol 1: Sample Preparation and Fabrication
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1.1. FeRh Epilayer Deposition:

Substrate: Single-crystal (001)-oriented Magnesium Oxide (MgO) is commonly used to

promote epitaxial growth.[7][9]

Deposition Technique: High-quality FeRh thin films (30-50 nm) are typically grown using

magnetron sputtering from a close-to-equiatomic FeRh target.[3][9]

Deposition Conditions: The substrate is heated during deposition to facilitate the formation of

the chemically ordered B2 phase.

Post-Deposition Annealing: To improve the chemical ordering (quantified by the order

parameter S), samples are often annealed in-vacuo at temperatures up to 1070 K.[3]

1.2. Hall Bar Device Fabrication:

To perform simultaneous measurements of longitudinal (ρ_xx) and transverse (ρ_xy)

resistivity, the FeRh film must be patterned into a Hall bar geometry.

Lithography: Standard photolithography is used to define the Hall bar pattern on the film

surface.

Etching: The pattern is transferred to the film using an etching process, such as ion-beam

milling.[1][2]

Contact Metallization: Electrical contacts are established by depositing metallic pads (e.g.,

Ti/Au) and subsequent wire bonding.

Protocol 2: Hall Effect Measurement
2.1. Measurement System:

A cryostat equipped with a superconducting magnet is required to control both temperature

and the external magnetic field. Systems capable of reaching temperatures from 2 K to 400

K and magnetic fields up to 14 T are suitable.[1][2]

A programmable current source (DC or low-frequency AC, ~1 mA) is used to supply current

through the Hall bar.[1][2]
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High-precision nanovoltmeters are used to simultaneously measure the longitudinal voltage

(V_xx) and the transverse Hall voltage (V_xy).

2.2. Measurement Procedure:

Mounting: The fabricated Hall bar device is mounted on a sample holder (puck) inside the

cryostat, ensuring good thermal contact.

Connections: The current source is connected to the ends of the Hall bar, and the voltmeters

are connected to the longitudinal and transverse voltage probes.

Temperature Stabilization: The sample is brought to the desired measurement temperature

and allowed to stabilize.

Magnetic Field Sweep: A constant current is applied, and the magnetic field is swept

perpendicular to the film plane from its maximum positive value to its maximum negative

value, and back. During the sweep, V_xx and V_xy are recorded as a function of the

magnetic field (B).

Temperature Loop: The field sweep (Step 4) is repeated at various temperatures, with

particular focus on the temperature range of the AF-FM transition. Measurements should be

taken during both heating and cooling cycles to characterize the thermal hysteresis of the

transition.[3]

Data Symmetrization: To eliminate contributions from contact misalignment and longitudinal

resistance, the raw Hall data is typically antisymmetrized:

V_xy(B) = [V_xy_raw(+B) - V_xy_raw(-B)] / 2[7][8]

Data Analysis & Presentation
3.1. Calculation of Resistivity and Hall Coefficient:

Longitudinal Resistivity (ρ_xx): Calculated from V_xx, the applied current I, and the

geometric dimensions of the Hall bar.

Hall Resistivity (ρ_xy): Calculated from the antisymmetrized Hall voltage V_xy, the film

thickness t, and the current I: ρ_xy = (V_xy * t) / I.
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Ordinary Hall Coefficient (R_H): Determined by performing a linear fit to the high-field region

of the ρ_xy vs. B curve, where magnetization is saturated and the response is linear. The

slope of this line is R_H.[9]

Anomalous Hall Resistivity (ρ_AHE): The AHE contribution is typically taken as the zero-field

intercept of the high-field linear fit.

3.2. Calculation of Carrier Properties:

Carrier Density (n): Calculated from the Ordinary Hall Coefficient: n = 1 / (e * R_H).[1][2]

Carrier Mobility (μ): The Hall mobility is calculated using the relation: μ = |R_H| / ρ_xx.[3]

3.3. Summary of Quantitative Data

The AF-FM transition in FeRh is marked by a dramatic change in electronic properties. The

carrier density is suppressed by at least an order of magnitude in the AF state compared to the

FM state.[1][3][11]

Table 1: Typical Electronic Transport Properties of FeRh Epilayers Across the Metamagnetic

Transition.

Magnetic

Phase

Typical

Temperature

Hall

Coefficient

(R_H)

Carrier Type
Carrier

Density (n)
Reference

Ferromagne
tic (FM)

> 380 K or
High Field

~0 to 1.4 x
10⁻⁴ cm³/C

Hole-like
~1.25
carriers/unit
cell

[1][2]

| Antiferromagnetic (AF) | < 350 K, Low Field | Negative, magnitude increases significantly |

Electron-like | Suppressed by >10x vs. FM state |[1][3] |

Note: The exact values are highly sensitive to stoichiometry, strain, and substitutional disorder.

[1] The carrier density in the AF state is found to be limited by intrinsic doping from Fe/Rh anti-

site defects.[1][11]
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Table 2: Anomalous Hall Resistivity (ρ_AHE) in Different Magnetic States.

Magnetic Phase Temperature
Approx. ρ_AHE at

Saturation
Reference

Ferromagnetic (FM) 300 K ~2.6 μΩ·cm² [5]

| Antiferromagnetic (AF) | 125 K | ~22.4 μΩ·cm² |[5] |

Note: The sign of the AHE signal is observed to reverse across the FM-to-AFM phase

transition.[5]
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Experimental Workflow for Hall-Effect Characterization of FeRh

Sample Preparation

Device Fabrication

Measurement

Data Analysis

1. FeRh Epilayer Deposition
(Sputtering on MgO)

2. Post-Deposition Annealing
(B2 Phase Ordering)

3. Hall Bar Patterning
(Photolithography & Ion Milling)

4. System Setup
(Cryostat & Electronics)

5. Data Acquisition
(Vxy, Vxx vs. B at fixed T)

6. Data Processing
(Antisymmetrization)

7. Calculation
(ρ_xy, ρ_xx, R_H)

8. Interpretation
(Carrier Density n, Mobility μ)

Click to download full resolution via product page

Caption: Workflow for Hall-effect characterization of FeRh epilayers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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